Potassium4-amino-2,6-dihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium4-amino-2,6-dihydroxybenzoate is a chemical compound that belongs to the class of hydroxybenzoates It is characterized by the presence of amino and hydroxyl groups attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium4-amino-2,6-dihydroxybenzoate typically involves the carboxylation of 1,3-dihydroxybenzene in the presence of potassium bicarbonate (KHCO₃). The reaction is catalyzed by enzymes such as 2,6-dihydroxybenzoate decarboxylase, which facilitates the regioselective carboxylation process . The reaction conditions often include a controlled pH environment to optimize the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes, scaled up to meet commercial demands. The use of whole-cell biocatalysts, such as bacteria like Pandoraea sp. 12B-2, has been explored to enhance the efficiency and yield of the production process . These methods leverage the natural metabolic pathways of microorganisms to produce the compound in a sustainable and cost-effective manner.
Chemical Reactions Analysis
Types of Reactions
Potassium4-amino-2,6-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzoates and derivatives.
Scientific Research Applications
Potassium4-amino-2,6-dihydroxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Potassium4-amino-2,6-dihydroxybenzoate involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for decarboxylase enzymes, leading to the formation of various products through decarboxylation and carboxylation reactions . These interactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxybenzoate: Shares the hydroxyl groups but lacks the amino group.
4-Amino-2,6-dihydroxybenzoate: Similar structure but without the potassium ion.
2,3-Dihydroxybenzoate: Differs in the position of hydroxyl groups.
Uniqueness
Potassium4-amino-2,6-dihydroxybenzoate is unique due to the presence of both amino and hydroxyl groups, along with the potassium ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H6KNO4 |
---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
potassium;4-amino-2,6-dihydroxybenzoate |
InChI |
InChI=1S/C7H7NO4.K/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,9-10H,8H2,(H,11,12);/q;+1/p-1 |
InChI Key |
IKBBEXUZNUDGEU-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)[O-])O)N.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.